molecular formula C18H28O5 B098266 4-tert-Butylbenzo-15-crown-5 CAS No. 15196-73-3

4-tert-Butylbenzo-15-crown-5

Cat. No.: B098266
CAS No.: 15196-73-3
M. Wt: 324.4 g/mol
InChI Key: LNNVNAOXLAULPK-UHFFFAOYSA-N
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Description

3-Amino-5-morpholinomethyl-2-oxazolidone, commonly known as AMOZ, is a metabolite of the synthetic nitrofuran antibiotic furaltadone. Nitrofuran antibiotics, including furaltadone, have been widely used in veterinary medicine for their broad-spectrum antibacterial properties. due to concerns about their potential carcinogenic effects, the use of nitrofuran antibiotics in food-producing animals has been banned in many regions, including the European Union and the United States .

Mechanism of Action

One of the significant uses of 4-tert-Butylbenzo-15-crown-5 is in ion transport and molecular recognition as a host molecule . It can form stable complexes with certain metal ions, maintaining high stability and selectivity during ion transport processes .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-morpholinomethyl-2-oxazolidone typically involves the reaction of furaltadone with various reagents. One common method includes the derivatization of furaltadone with 2-nitrobenzaldehyde, followed by a series of chemical reactions to produce the desired metabolite .

Industrial Production Methods

Industrial production of 3-amino-5-morpholinomethyl-2-oxazolidone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as acid hydrolysis, derivatization, and liquid-liquid extraction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-morpholinomethyl-2-oxazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted oxazolidone derivatives .

Properties

IUPAC Name

17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h4-5,14H,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNVNAOXLAULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345001
Record name 4-tert-Butylbenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15196-73-3
Record name 4-tert-Butylbenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylbenzo-15-crown-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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